3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole 3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838848
InChI: InChI=1S/C12H13N3O3/c1-8-4-5-11(9(2)6-8)18-12-10(15(16)17)7-14(3)13-12/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol

3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC15838848

Molecular Formula: C12H13N3O3

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole -

Specification

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
IUPAC Name 3-(2,4-dimethylphenoxy)-1-methyl-4-nitropyrazole
Standard InChI InChI=1S/C12H13N3O3/c1-8-4-5-11(9(2)6-8)18-12-10(15(16)17)7-14(3)13-12/h4-7H,1-3H3
Standard InChI Key FWMMQGNYBKLSCC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC2=NN(C=C2[N+](=O)[O-])C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a 2,4-dimethylphenoxy moiety, and at the 4-position with a nitro group. The IUPAC name, 3-(2,4-dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole, reflects this substitution pattern. Key structural descriptors include:

PropertyValue
Molecular FormulaC12H13N3O3\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{3}
Molecular Weight247.25 g/mol
SMILES NotationCC1=CC(=C(C=C1)OC2=NN(C=C2N+[O-])C)C
InChI KeyFWMMQGNYBKLSCC-UHFFFAOYSA-N

The phenoxy group at position 3 introduces steric bulk and electron-donating effects, while the nitro group at position 4 enhances electrophilicity, influencing reactivity and intermolecular interactions .

Crystallographic and Computational Insights

Density functional theory (DFT) studies on analogous pyrazole derivatives reveal that nitro groups induce significant polarization, with bond lengths such as C–NO2_2 averaging 1.45–1.48 Å and N–O bonds near 1.22 Å . For 3-(2,4-dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole, computational models predict a dihedral angle of ~120° between the pyrazole ring and the phenoxy substituent, reducing conjugation and stabilizing the molecule through steric hindrance .

Synthesis and Optimization

Nitration Strategies

ParameterOptimal ConditionYield (%)
Nitrating AgentHNO3_3/Ac2_2O/HAc78
Temperature0–5°C82
Solvent SystemDCM/EtOAc (3:1)75
Microwave Power200 W88

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in DMSO, DCM, and THF. Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal instability .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra show characteristic signals: δ 2.25–2.30 ppm (methyl groups), δ 6.70–7.10 ppm (aromatic protons), and δ 8.20 ppm (pyrazole H-5) .

  • IR: Strong absorptions at 1520 cm1^{-1} (NO2_2 asymmetric stretch) and 1340 cm1^{-1} (NO2_2 symmetric stretch) confirm nitro group presence .

  • MS: ESI-MS displays a molecular ion peak at m/z 247.25 [M+H]+^+.

Analytical and Computational Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 MeOH:H2_2O) achieves baseline separation with a retention time of 6.8 min, enabling purity assessments >98% .

DFT and Molecular Modeling

B3LYP/6-31G(d,p) calculations predict a dipole moment of 5.2 Debye and hyperpolarizability (β\beta) of 1.4 × 1030^{-30} esu, indicating potential nonlinear optical (NLO) applications .

Recent Advances and Research Directions

Green Synthesis Initiatives

Efforts to replace traditional nitrating agents with Oxone (2KHSO5_5-KHSO4_4-K2_2SO4_4) in aqueous media aim to improve safety and reduce waste . Preliminary results show 70% yields under mild conditions (25°C, 4 h) .

Bioconjugation Studies

Functionalization via amide coupling (e.g., with 3,4-dimethylphenylamine) generates derivatives with enhanced bioavailability (LogP: 2.8 vs. 1.9 for parent compound) .

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